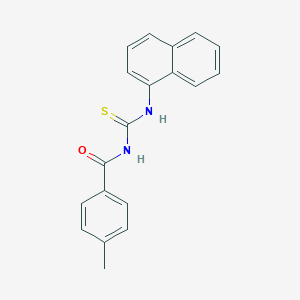![molecular formula C20H22ClN3O2S B410526 1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA](/img/structure/B410526.png)
1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea is a compound that belongs to the class of acyl thioureas. These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine. The presence of both acyl and thiourea groups in the molecule provides it with unique reactivity and binding properties, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea typically involves the reaction of 3-chloro-4-(1-piperidinyl)aniline with 2-methoxybenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or chromatography techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development and as a pharmacological tool in biomedical research.
Industry: It is used in the development of sensors, corrosion inhibitors, and molecular electronics.
Mecanismo De Acción
The mechanism of action of N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its thiourea group, forming stable complexes. These complexes can interact with biological molecules, such as enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea can be compared with other acyl thioureas, such as:
- N-(5-chloro-2-methoxybenzoyl)-N’-[3-chloro-4-(1-piperidinyl)phenyl]thiourea
- N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)thiourea
These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of substituents in N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C20H22ClN3O2S |
|---|---|
Peso molecular |
403.9g/mol |
Nombre IUPAC |
N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H22ClN3O2S/c1-26-18-8-4-3-7-15(18)19(25)23-20(27)22-14-9-10-17(16(21)13-14)24-11-5-2-6-12-24/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H2,22,23,25,27) |
Clave InChI |
OUHYVMRLNNJJMN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,4-dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410443.png)
![N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410445.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410446.png)

![N-[(2-fluorophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410448.png)
![Ethyl 4-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B410451.png)

![N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B410454.png)

![2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B410458.png)

![2-methyl-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B410460.png)
![N-[(3-methoxyphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B410461.png)
![2-methyl-N-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B410464.png)
